1,2-Palmitolein-3-olein

Description

Properties

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h20-21,23-26,50H,4-19,22,27-49H2,1-3H3/b23-20-,24-21-,26-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHNZOACKFBCOM-ULXWNTFBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of 1,2-Palmitolein-3-olein?

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Palmitolein-3-olein is a specific triacylglycerol (TAG), a type of lipid molecule composed of a glycerol (B35011) backbone esterified with three fatty acids. In this particular molecule, the sn-1 and sn-2 positions of the glycerol are occupied by palmitoleic acid, a monounsaturated omega-7 fatty acid, while the sn-3 position is occupied by oleic acid, a monounsaturated omega-9 fatty acid. As a mixed-acid triglyceride, its structure and composition give rise to specific physicochemical properties that are of interest in various fields, including lipidomics, food science, and pharmaceutical sciences. This guide provides a detailed overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

The chemical structure of this compound is defined by the arrangement of two palmitoleoyl chains and one oleoyl (B10858665) chain on the glycerol backbone. Palmitoleic acid is a 16-carbon fatty acid with one double bond (16:1), and oleic acid is an 18-carbon fatty acid with one double bond (18:1). The designation "1,2...3-" specifies the location of these fatty acid chains on the glycerol molecule.

Chemical Formula: C₅₃H₉₆O₆

Molecular Weight: 829.33 g/mol

CAS Number: 107196-42-9

Synonyms: 1,2-Dipalmitoleoyl-3-Oleoyl-rac-glycerol, TG(16:1/16:1/18:1)

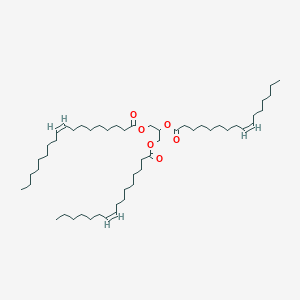

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. The table below summarizes the available information. The physical state suggests a melting point below ambient temperature.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₉₆O₆ | |

| Molecular Weight | 829.33 g/mol | |

| CAS Number | 107196-42-9 | |

| Physical State | Liquid | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, general methodologies for the synthesis and analysis of triacylglycerol regioisomers are well-established and can be applied to this specific molecule.

Synthesis of this compound

The chemical or enzymatic synthesis of a specific triacylglycerol like this compound requires a regioselective approach to ensure the correct placement of the fatty acids on the glycerol backbone.

General Enzymatic Synthesis Protocol:

-

Starting Material: A common starting material is a 1,2-diacylglycerol, in this case, 1,2-dipalmitoleoyl-glycerol.

-

Enzyme Selection: A lipase (B570770) with sn-3 specificity can be used to esterify the free hydroxyl group at the sn-3 position.

-

Acyl Donor: Oleic acid or an activated form (e.g., oleoyl-CoA) is used as the acyl donor.

-

Reaction Conditions: The reaction is typically carried out in an organic solvent system under controlled temperature and pH to optimize enzyme activity and stability.

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Analysis of this compound

The analysis of triacylglycerol regioisomers is crucial to confirm the structure and purity of the synthesized or isolated compound. A combination of chromatographic and spectrometric techniques is typically employed.[2][3]

General Analytical Protocol using HPLC-MS/MS:

-

Sample Preparation: The lipid sample is dissolved in an appropriate organic solvent, such as a mixture of isopropanol (B130326) and hexane.

-

Chromatographic Separation: The sample is injected into a reversed-phase HPLC system. The separation of different triacylglycerol species is based on their partition number (PN = carbon number - 2 * number of double bonds).

-

Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

MS/MS Fragmentation: To distinguish between regioisomers (e.g., 1,2-dipalmitolein-3-olein vs. 1,3-dipalmitolein-2-olein), tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern, specifically the relative abundance of fragment ions corresponding to the loss of a fatty acid from the sn-2 versus the sn-1/3 positions, allows for the identification of the specific regioisomer.[4]

Biological Role and Signaling Pathways

The specific biological roles and involvement in signaling pathways of this compound are not well-documented. However, as a triacylglycerol, its primary function is related to energy storage and transport.[5]

General Role of Triacylglycerols:

-

Energy Storage: Triacylglycerols are the main form of energy storage in animals, found predominantly in adipose tissue.

-

Metabolic Fuel: When energy is required, triacylglycerols are hydrolyzed into fatty acids and glycerol, which can be used by various tissues for energy production through beta-oxidation and glycolysis, respectively.[5]

-

Signaling Precursors: The fatty acid components of triacylglycerols can be released and act as signaling molecules or precursors for the synthesis of other bioactive lipids.

While direct evidence is lacking for this compound, it is plausible that its metabolism and the subsequent release of palmitoleic acid and oleic acid could influence cellular processes. Both fatty acids are known to have various biological activities.

Mandatory Visualizations

Triglyceride Biosynthesis Pathway (Kennedy Pathway)

The primary pathway for the de novo synthesis of triacylglycerols in most tissues is the Kennedy pathway.[6][7] This pathway involves the sequential acylation of glycerol-3-phosphate.

References

- 1. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 4. aocs.org [aocs.org]

- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

Synthesis of 1,2-Palmitolein-3-olein: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the structured triglyceride 1,2-Palmitolein-3-olein (POO), a molecule of significant interest for research in nutrition, metabolic diseases, and drug delivery systems. This document details the prevalent enzymatic synthesis methodologies, purification protocols, and the relevant cellular signaling pathways where POO and its metabolites play a crucial role.

Introduction

Structured triglycerides (STs) are triacylglycerols that have been modified to have a specific fatty acid composition and positional distribution on the glycerol (B35011) backbone. This compound is a specific ST containing two palmitoleic acid moieties at the sn-1 and sn-2 positions and one oleic acid moiety at the sn-3 position. This defined structure imparts unique physicochemical and physiological properties, making it a valuable tool for scientific investigation. The controlled synthesis of such molecules is paramount for elucidating their metabolic fate and biological functions.

Enzymatic Synthesis of this compound

Enzymatic synthesis, primarily utilizing lipases, is the preferred method for producing structured triglycerides like POO due to the high regioselectivity of these biocatalysts, which minimizes the formation of isomeric byproducts. The most common approach is a two-step enzymatic process involving the synthesis of a 1,2-dipalmitoleoyl-glycerol intermediate followed by esterification with oleic acid.

Experimental Protocol: Two-Step Lipase-Catalyzed Synthesis

This protocol is a representative method derived from established procedures for the synthesis of similar structured triglycerides. Optimization of specific parameters may be required to achieve desired yields and purity for this compound.

Step 1: Synthesis of 1,2-Dipalmitoleoyl-sn-glycerol

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol and palmitoleic acid (or its methyl or ethyl ester) in a suitable solvent (e.g., hexane (B92381) or a solvent-free system). A typical molar ratio of glycerol to fatty acid is 1:2.

-

Enzyme Addition: Add an immobilized non-specific lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, generally between 40-60°C, with constant agitation to ensure proper mixing. The reaction is monitored over time (typically 8-24 hours) for the formation of diacylglycerols.

-

Reaction Monitoring: Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of mono-, di-, and triglycerides.

-

Enzyme Removal: Once the desired conversion to diacylglycerols is achieved, the immobilized enzyme is removed by filtration for potential reuse.

-

Purification of 1,2-Dipalmitoleoyl-sn-glycerol: The resulting mixture is purified to isolate the 1,2-dipalmitoleoyl-sn-glycerol. This can be achieved by molecular distillation or crystallization at low temperatures.

Step 2: Esterification with Oleic Acid to form this compound

-

Reaction Setup: The purified 1,2-dipalmitoleoyl-sn-glycerol is dissolved in a suitable solvent (or in a solvent-free system) with oleic acid (or its vinyl ester, which can be a better acyl donor). A slight molar excess of oleic acid is often used.

-

Enzyme Addition: An immobilized sn-1,3 specific lipase, such as from Rhizomucor miehei (Lipozyme RM IM), is added to the mixture. This choice of lipase is crucial to direct the esterification to the free sn-3 position.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 50-70°C) with continuous stirring. The progress is monitored over several hours.

-

Purification of this compound: Upon completion, the enzyme is filtered off. The final product is purified from unreacted substrates and byproducts using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).[1][2]

Quantitative Data for Analogous Structured Triglyceride Synthesis

Direct yield and purity data for the synthesis of this compound is not extensively reported in the literature. However, data from the synthesis of similar structured triglycerides, such as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), can provide valuable benchmarks.

| Product | Synthesis Method | Key Parameters | Yield | Purity | Reference |

| 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | Two-step enzymatic | Lipases from Rhizomucor miehei and Rhizopus delemar, water activity 0.43 | Up to 78% | 96% palmitic acid at sn-2 | [3] |

| 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | Chemoenzymatic | Novozym 435 for 1,3-diolein (B152344) synthesis, then chemical esterification | 90.5% (final product) | 98.7% (regiopurity) | [2] |

| Medium-Long-Medium (MLM) Triglycerides | Lipase-catalyzed interesterification | Lipozyme RM IM | - | 68.05% MCFA at sn-1,3 | [4] |

Purification and Characterization

The purity and structural integrity of the synthesized this compound are critical for its use in research.

Purification Protocols

-

Column Chromatography: A common method for purifying triglycerides is silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is used to separate the desired triglyceride from free fatty acids, mono-, and diacylglycerols.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, reversed-phase preparative HPLC is an effective technique.[1][2] This method separates triglycerides based on their partition coefficient, which is influenced by the chain length and degree of unsaturation of the fatty acids.

Characterization Methods

-

Thin-Layer Chromatography (TLC): A rapid method to qualitatively assess the purity of the synthesized product and monitor the progress of the reaction.

-

Gas Chromatography (GC): Used to determine the fatty acid composition of the final product after transesterification to fatty acid methyl esters (FAMEs).

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the molecular species of triglycerides present in the final product.[1][2][5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the position of the fatty acids on the glycerol backbone.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it allows for the precise determination of the molecular weight and fragmentation patterns, confirming the identity of the synthesized triglyceride.

Signaling Pathways and Research Applications

Structured triglycerides like this compound and their metabolic products are not just energy storage molecules; they are also important signaling molecules involved in various cellular processes.

Diacylglycerol (DAG) Signaling Pathway

During digestion and metabolism, triglycerides are hydrolyzed to release diacylglycerols (DAGs) and free fatty acids. 1,2-diacylglycerols are potent second messengers that activate several signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[8]

Activation of PKC by DAG leads to the phosphorylation of a multitude of downstream protein targets, influencing processes such as cell growth, differentiation, apoptosis, and inflammation.[9] The specific fatty acid composition of the DAG, derived from triglycerides like POO, can influence the magnitude and duration of this signaling.

Interaction with Insulin (B600854) and Glucagon (B607659) Signaling

Triglyceride metabolism is intricately linked with the hormonal regulation of energy balance, primarily through the actions of insulin and glucagon.

-

Insulin Signaling: Insulin, released in response to high blood glucose, promotes the storage of energy. It stimulates the uptake of glucose and fatty acids into cells and enhances the synthesis of triglycerides for storage in adipose tissue.[10] Insulin also inhibits the breakdown of triglycerides (lipolysis).

-

Glucagon Signaling: Conversely, glucagon is secreted during periods of low blood glucose and signals the need to mobilize energy stores. It stimulates lipolysis in adipose tissue, leading to the release of free fatty acids and glycerol, which can then be used as fuel by other tissues.[11][12]

The balance between insulin and glucagon signaling directly impacts the synthesis, storage, and utilization of triglycerides, including exogenously supplied structured triglycerides like this compound.

Conclusion

The synthesis of this compound for research purposes is achievable through well-established enzymatic methods, offering high specificity and purity. Understanding the detailed experimental protocols and the biological context of this structured triglyceride is essential for its application in studies related to metabolic regulation, cellular signaling, and the development of novel therapeutic and nutritional strategies. This guide provides a foundational framework for researchers embarking on the synthesis and utilization of this and similar structured lipids.

References

- 1. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 3. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Structural elucidation of triacylglycerol using online acetone Paternò–Büchi reaction coupled with reversed-phase liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insulin - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

- 12. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Palmitolein-3-olein CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triacylglycerol 1,2-Palmitolein-3-olein, including its chemical identity, molecular weight, and other relevant data for research and development applications.

Core Data Summary

A structured summary of the key quantitative and identifying information for this compound is presented below for easy reference and comparison.

| Parameter | Value | Source(s) |

| CAS Number | 107196-42-9 | [1][2] |

| Molecular Formula | C₅₃H₉₆O₆ | [1][2] |

| Molecular Weight | 829.33 g/mol | [1][2] |

| Synonyms | 9-Octadecenoic acid (9Z)-, 2,3-bis[[(9Z)-1-oxo-9-hexadecenyl]oxy]propyl ester | [2] |

| Lipid Number | TG (16:1/16:1/18:1) | [2] |

| Purity | >99% | [2] |

Physicochemical Properties and Applications

This compound is classified as a structured lipid. These are fats that have been modified through enzymatic or chemical processes to rearrange the fatty acids on the glycerol (B35011) backbone. This specific arrangement of palmitoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position can influence its absorption rate and metabolic pathways.[1]

Due to its structured nature, this compound is primarily utilized in specialized nutritional supplements and clinical nutrition products. The defined lipid profile is beneficial for specific dietary requirements, such as in infant formulas and for medical nutrition. It also plays a role in modulating lipid metabolism and energy density, making it a compound of interest in studies related to weight management and metabolic health.[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly available literature. However, the general approach for creating structured triglycerides of this nature involves enzymatic or chemical re-esterification.[1]

A general workflow for the enzymatic synthesis of a specific triacylglycerol like this compound is outlined below. This process would typically involve a lipase (B570770) as a biocatalyst.

Caption: Generalized workflow for the enzymatic synthesis of this compound.

Analytical Methodologies

The analysis of specific triacylglycerol isomers such as this compound from a mixture typically requires advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful method for the separation and identification of TAG regioisomers. While a specific protocol for this compound is not detailed, methodologies developed for similar compounds, such as 1,3-olein-2-palmitin, can be adapted. These methods generally involve:

-

Sample Preparation : Extraction of lipids from the matrix.

-

Chromatographic Separation : Utilizing a suitable HPLC column (e.g., C18) and a gradient elution program to separate different TAGs.

-

Mass Spectrometric Detection : Employing a high-resolution mass spectrometer to identify the specific TAGs based on their mass-to-charge ratio and fragmentation patterns.

Biological Significance and Signaling Pathways

The specific biological activities and signaling pathways directly involving this compound are not well-defined in current research literature. However, as a triacylglycerol, it is a component of lipid metabolism. The general pathway for the breakdown and synthesis of fatty acids is well-established.

The diagram below illustrates a simplified overview of the fatty acid synthesis pathway, which produces the fatty acid precursors of this compound.

References

A Technical Guide to the Natural Sources and Abundance of 1,2-Palmitolein-3-olein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on the natural sources and abundance of the triacylglycerol (TAG) 1,2-Palmitolein-3-olein (POO). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of specific lipid molecules. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of analytical workflows and molecular structures. It is important to note that scientific literature with specific quantitative data for this compound is exceptionally scarce, reflecting its likely low abundance in common natural sources. Therefore, this guide also provides context by examining sources rich in its constituent fatty acids, particularly palmitoleic acid, and discusses the analytical techniques required for the identification and quantification of such specific TAGs.

Introduction to this compound

This compound is a mixed-acid triacylglycerol with the chemical structure C53H96O6. It consists of a glycerol (B35011) backbone esterified with two molecules of palmitoleic acid (a monounsaturated omega-7 fatty acid, 16:1n7) at the sn-1 and sn-2 positions, and one molecule of oleic acid (a monounsaturated omega-9 fatty acid, 18:1n9) at the sn-3 position. The specific positioning of these fatty acids on the glycerol backbone is crucial for the molecule's physical, chemical, and biological properties.

The interest in specific TAGs such as this compound stems from the growing understanding that the physiological effects of dietary fats are not solely determined by their overall fatty acid composition, but also by the specific arrangement of these fatty acids on the glycerol backbone. This has implications for digestion, absorption, metabolism, and potential downstream signaling pathways.

Natural Sources and Abundance

Direct quantitative data for this compound is extremely limited in the scientific literature. However, by examining sources rich in its constituent fatty acid, palmitoleic acid, we can infer potential, albeit likely minor, sources of this specific TAG.

Sources Rich in Palmitoleic Acid

Several natural oils are known for their high content of palmitoleic acid. These include:

-

Macadamia Nut Oil: This oil is one of the richest plant-based sources of palmitoleic acid, with concentrations typically ranging from 18% to 28%.[1]

-

Sea Buckthorn Oil: Particularly the oil from the pulp and peel of sea buckthorn berries, is another significant source, containing 32-42% palmitoleic acid.[2]

-

Mink Oil: Rendered from the fat of mink, this oil contains approximately 17% palmitoleic acid.[3]

-

Certain Fish Oils: Some fish oils, such as that from salmon, have been noted to contain palmitoleic acid.

Quantitative Data on Related Triacylglycerols

While direct quantification of this compound is scarce, some studies have identified and quantified isomeric or closely related TAGs in sources rich in palmitoleic acid. This data provides the most relevant available information for estimating the potential presence of the target molecule.

Table 1: Abundance of Triacylglycerols Containing Palmitoleic and Oleic Acids in Macadamia Nut Oil

| Triacylglycerol Species | Abbreviation | Composition | Abundance (%) in Cold-Pressed Macadamia Nut Oil |

| Oleoyl-dipalmitoleoyl-glycerol | OPoPo | 1x Oleic Acid, 2x Palmitoleic Acid | 6.7[4] |

| Palmitoyl-dipalmitoleoyl-glycerol | PPoPo | 1x Palmitic Acid, 2x Palmitoleic Acid | 1.78[4] |

| Dioleoyl-palmitoleoyl-glycerol | OOPo | 2x Oleic Acid, 1x Palmitoleic Acid | 21.6[4] |

| Triolein | OOO | 3x Oleic Acid | 24.0[4] |

| Dioleoyl-palmitoyl-glycerol | OOP | 2x Oleic Acid, 1x Palmitic Acid | 14.7[4] |

Note: The exact positional isomers for OPoPo were not specified in the cited source. It is plausible that this compound is a component of this fraction.

Table 2: Fatty Acid Composition of Palmitoleic Acid-Rich Oils

| Natural Source | Palmitoleic Acid (%) | Oleic Acid (%) |

| Macadamia Nut Oil | 18 - 28[1] | 50 - 60[1] |

| Sea Buckthorn Berry Oil | 32 - 42[2] | ~20[2] |

| Mink Oil | ~17[3] | Data not readily available |

| Salmon Oil | Variable | Variable |

Experimental Protocols for Triacylglycerol Analysis

The identification and quantification of a specific triacylglycerol such as this compound within a complex lipid mixture requires sophisticated analytical techniques.

Lipid Extraction

A standard lipid extraction is the first step. The Folch or Bligh-Dyer methods, using a chloroform/methanol solvent system, are commonly employed to efficiently extract total lipids from a biological matrix.

Separation and Identification of Triacylglycerols

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for detailed TAG analysis.

-

Principle: HPLC separates the different TAG molecules based on their polarity and hydrophobicity. The separated molecules are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

-

Stationary Phase: A C18 reversed-phase column is typically used, which separates TAGs based on their equivalent carbon number (ECN), where ECN = CN - 2 * DB (CN = total number of carbon atoms in the fatty acyl chains, DB = total number of double bonds).

-

Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and isopropanol, is used to elute the TAGs from the column.[5]

-

Detection: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used to ionize the TAGs. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provide accurate mass measurements for confident identification.[6] Tandem mass spectrometry (MS/MS) is used to fragment the TAG molecules, providing information about the constituent fatty acids.

Gas Chromatography (GC) can also be used, but it is more common for the analysis of fatty acid methyl esters (FAMEs) after transesterification of the TAGs. High-temperature GC can be used for intact TAGs, but there is a risk of degradation of polyunsaturated fatty acids.

Determination of Fatty Acid Positional Distribution (Regiospecific Analysis)

To confirm the exact structure of this compound, the position of the fatty acids on the glycerol backbone must be determined.

-

Enzymatic Hydrolysis with Pancreatic Lipase (B570770):

-

Principle: Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the fatty acid at the sn-2 position intact as a 2-monoacylglycerol (2-MAG).[7]

-

Protocol:

-

The TAG sample is incubated with pancreatic lipase in a buffered solution (e.g., Tris-HCl, pH 8.0) containing bile salts and calcium chloride at 40°C.[7]

-

The reaction is stopped after a short period (e.g., 1-2 minutes) to achieve partial hydrolysis.[7]

-

The reaction products (free fatty acids, 2-monoacylglycerols, and unreacted TAGs) are extracted.

-

The 2-monoacylglycerols are isolated using thin-layer chromatography (TLC).

-

The fatty acid from the isolated 2-MAG is transesterified to its methyl ester and analyzed by GC to identify the fatty acid at the sn-2 position.

-

The fatty acids at the sn-1 and sn-3 positions can be inferred by comparing the composition of the intact TAG with the fatty acid at the sn-2 position.

-

-

Visualizations

General Workflow for Triacylglycerol Analysis

Caption: General experimental workflow for the analysis of triacylglycerols.

Structural Isomers of Triacylglycerols with Two Palmitoleoyl and One Oleoyl Moieties

Caption: Structural isomers of triacylglycerols containing palmitolein and olein.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. Research into the specific signaling roles of individual triacylglycerol molecules is an emerging field. Any potential biological activity of this molecule would likely be related to the metabolic fate of its constituent fatty acids, palmitoleic acid and oleic acid, after its hydrolysis by lipases. Palmitoleic acid, in its free fatty acid form, has been investigated for its role as a lipokine, with potential effects on insulin (B600854) sensitivity and lipid metabolism.

Conclusion

The triacylglycerol this compound is not a commonly reported or abundant lipid in major natural sources. The most promising sources for its potential, albeit likely minor, presence are oils rich in palmitoleic acid, such as macadamia nut oil and sea buckthorn oil. Quantitative data for this specific isomer is largely unavailable, with the most relevant information coming from the analysis of isomeric mixtures in macadamia nut oil. The detailed analysis and unambiguous identification of this compound require advanced analytical techniques, primarily HPLC-MS/MS, coupled with regiospecific enzymatic hydrolysis. Further research is needed to quantify the abundance of this specific triacylglycerol in various natural matrices and to elucidate its potential biological functions and signaling pathways. This guide provides a foundational understanding for researchers embarking on the study of this and other rare triacylglycerol species.

References

The Biological Role of 1,2-Palmitolein-3-olein in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of the specific triacylglycerol (TAG), 1,2-Palmitolein-3-olein. While direct research on this particular TAG isomer is limited, this document synthesizes current knowledge on the metabolic significance of its constituent fatty acids—palmitoleic acid (16:1n-7) and oleic acid (18:1n-9)—and the critical impact of stereospecific positioning within the glycerol (B35011) backbone on lipid metabolism. We extrapolate from studies on analogous TAG isomers to infer its potential synthesis, degradation, and regulatory functions. This guide also presents detailed experimental protocols for the analysis of TAG isomers and visualizes key metabolic and analytical pathways using Graphviz diagrams, offering a foundational resource for researchers investigating the nuanced roles of specific TAGs in health and disease.

Introduction: The Significance of Triacylglycerol Structure

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and constitute the major component of dietary fats and oils.[1] A TAG molecule consists of a glycerol backbone esterified to three fatty acids. The specific fatty acids and their stereospecific position (sn-1, sn-2, or sn-3) on the glycerol backbone define the TAG's chemical and physical properties, and critically, its metabolic fate.[2][3] Asymmetrical TAGs, where the fatty acid composition or positioning is not uniform, are increasingly recognized for their distinct biological activities.[4]

This guide focuses on This compound , a specific asymmetrical TAG containing two molecules of palmitoleic acid (a monounsaturated omega-7 fatty acid) and one molecule of oleic acid (a monounsaturated omega-9 fatty acid). While its regioisomer, 1,3-dioleoyl-2-palmitin (OPO), is well-studied as a key component of human milk fat, direct literature on this compound is scarce.[5][6] Therefore, this document will infer its biological role by examining:

-

The known metabolic effects of its constituent fatty acids.

-

The enzymatic pathways of TAG synthesis and degradation.

-

The influence of fatty acid positioning on digestion, absorption, and metabolic signaling, drawing parallels from studies on similar structural isomers.

Inferred Biological Role and Metabolic Pathways

The precise biological function of this compound has not been explicitly detailed in published literature. However, its role can be inferred from its structure and the known functions of its components.

Synthesis of this compound

The synthesis of TAGs occurs primarily through the Kennedy pathway (glycerol-3-phosphate pathway) in the endoplasmic reticulum. The specific structure of this compound suggests a sequential acylation of a glycerol-3-phosphate backbone.

-

Glycerol-3-Phosphate Acyltransferase (GPAT) esterifies a fatty acid (likely palmitoleic acid) to the sn-1 position.

-

Lysophosphatidic Acid Acyltransferase (LPAAT) adds a second fatty acid (palmitoleic acid) to the sn-2 position, forming phosphatidic acid.

-

Phosphatidic Acid Phosphatase (PAP) removes the phosphate (B84403) group, yielding a diacylglycerol (DAG), specifically 1,2-dipalmitoleoyl-glycerol.

-

Diacylglycerol Acyltransferase (DGAT) catalyzes the final step, adding the third fatty acid (oleic acid) to the sn-3 position.

// Nodes G3P [label="Glycerol-3-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; LPA [label="1-Palmitoleoyl-lysophosphatidic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PA [label="1,2-Dipalmitoleoyl-phosphatidic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="1,2-Dipalmitoleoyl-glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; TAG [label="1,2-Dipalmitoleoyl-3-oleoyl-glycerol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PalmitoleoylCoA1 [label="Palmitoleoyl-CoA", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PalmitoleoylCoA2 [label="Palmitoleoyl-CoA", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; OleoylCoA [label="Oleoyl-CoA", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PalmitoleoylCoA1 -> G3P [label="GPAT", color="#34A853"]; G3P -> LPA [color="#EA4335"]; PalmitoleoylCoA2 -> LPA [label="LPAAT", color="#34A853"]; LPA -> PA [color="#EA4335"]; PA -> DAG [label="PAP", color="#34A853"]; OleoylCoA -> DAG [label="DGAT", color="#34A853"]; DAG -> TAG [color="#EA4335"]; } caption="De novo synthesis of 1,2-Dipalmitoleoyl-3-oleoyl-glycerol via the Kennedy Pathway."

Degradation of this compound

The degradation (lipolysis) of dietary TAGs is initiated in the gastrointestinal tract, primarily by pancreatic lipase (B570770). This enzyme exhibits specificity for the sn-1 and sn-3 positions.[2][4]

-

Pancreatic Lipase would hydrolyze the oleic acid from the sn-3 position and the palmitoleic acid from the sn-1 position.

-

This releases two free fatty acids (one oleic acid, one palmitoleic acid) and a 2-monoacylglycerol (2-palmitoleoyl-glycerol).

The resulting 2-monoacylglycerol and free fatty acids are then absorbed by enterocytes. Inside the intestinal cells, they are re-esterified back into TAGs before being packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. The efficient absorption of the fatty acid at the sn-2 position is a key determinant of its bioavailability.[4]

// Nodes TAG [label="1,2-Dipalmitoleoyl-3-oleoyl-glycerol\n(Dietary TAG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Pancreatic Lipase\nHydrolysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; FFA1 [label="Free Palmitoleic Acid\n(from sn-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; FFA2 [label="Free Oleic Acid\n(from sn-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAG [label="2-Palmitoleoyl-glycerol\n(2-MAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorption [label="Enterocyte\nAbsorption", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TAG -> Hydrolysis [color="#EA4335"]; Hydrolysis -> FFA1 [color="#EA4335"]; Hydrolysis -> FFA2 [color="#EA4335"]; Hydrolysis -> MAG [color="#EA4335"]; FFA1 -> Absorption; FFA2 -> Absorption; MAG -> Absorption; } caption="Digestion and absorption pathway of an asymmetrical triacylglycerol."

Potential Metabolic Significance

The metabolic impact of this compound is likely influenced by both its asymmetrical structure and the signaling roles of its constituent fatty acids.

-

Palmitoleic Acid (16:1n-7): Often described as a "lipokine," palmitoleic acid synthesized in adipose tissue can act as a hormone-like signaling molecule. It has been shown to enhance muscle insulin (B600854) sensitivity and suppress hepatosteatosis.[7]

-

Oleic Acid (18:1n-9): This is the most abundant fatty acid in the human body and is associated with various health benefits, including improved insulin sensitivity and anti-inflammatory effects.

-

Positional Isomerism: Studies comparing TAG isomers with identical fatty acid compositions but different positional arrangements have revealed significant metabolic differences. For instance, a study on mice fed high-fat diets containing either 1,2-dipalmitoyl-3-oleoylglycerol (PPO) or 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP) found that the PPO group exhibited significantly higher food intake, caloric intake, and body weight gain.[8] This suggests that the asymmetrical structure of this compound could lead to unique metabolic consequences compared to its symmetrical isomers. The asymmetry may influence the rate of hydrolysis by lipases and the subsequent postprandial lipid response.[2]

Quantitative Data

Specific quantitative data on the biological effects of this compound are not available in the current literature. However, data from studies on its structural analogue, 1,2-dipalmitoyl-3-oleoylglycerol (PPO), provide valuable insights into how such an asymmetrical structure can influence metabolic parameters compared to its symmetrical isomer (POP) and a standard diet.

Table 1: Metabolic Effects of TAG Positional Isomers in Mice (Data extrapolated from a study on high-fat diets with PPO vs. POP in C57BL/6J mice)[8]

| Parameter | Chow Group | PPO (1,2-dipalmitoyl-3-oleoyl) Group | POP (1,3-dipalmitoyl-2-oleoyl) Group |

| Body Weight Gain (g) | 10.5 ± 0.7 | 17.2 ± 1.0 | 14.3 ± 0.8 |

| Food Intake ( g/day ) | 3.9 ± 0.1 | 3.6 ± 0.1 | 3.1 ± 0.1 |

| Caloric Intake (kcal/day) | 14.8 ± 0.3 | 18.4 ± 0.4 | 15.9 ± 0.4 |

| Liver-to-Body Weight Ratio (%) | 4.3 ± 0.1 | 3.5 ± 0.1 | 3.9 ± 0.1 |

*Note: Data indicates a statistically significant difference in the PPO group compared to the POP group, highlighting the metabolic impact of the sn-2 versus sn-3 positioning of a fatty acid.

Experimental Protocols

The analysis of specific TAG isomers like this compound requires advanced analytical techniques capable of distinguishing between regioisomers.[1][9]

Protocol: Lipid Extraction from Biological Samples

A common method for total lipid extraction is the Bligh and Dyer method, or a variation using methyl-tert-butyl ether (MTBE) for improved safety and efficiency.

-

Sample Homogenization: Homogenize the tissue or cell sample in a suitable volume of methanol.

-

Solvent Addition: Add MTBE and vortex thoroughly for 1 hour at room temperature.

-

Phase Separation: Add water to induce phase separation. Vortex and centrifuge at 1,000 x g for 10 minutes.

-

Lipid Collection: Collect the upper (organic) phase containing the lipids.

-

Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -80°C until analysis.

Protocol: Analysis of TAG Regioisomers by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying specific TAG isomers.[10][11]

-

Sample Preparation: Dissolve the dried lipid extract in an appropriate solvent mixture (e.g., acetonitrile/2-propanol). Filter the sample through a 0.2 µm PTFE syringe filter.

-

Chromatographic Separation:

-

HPLC System: A UHPLC or HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a binary solvent system (e.g., Solvent A: acetonitrile/water; Solvent B: isopropanol/acetonitrile).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Analysis:

-

Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Detection: Operate the mass spectrometer in full scan mode to detect parent ions and in product ion scan mode (MS/MS) for fragmentation.

-

Fragmentation: The fragmentation pattern of the [M+H-RCOOH]⁺ ion (a diacylglycerol-like fragment) can help determine the fatty acid at the sn-2 position versus the sn-1/3 positions. The relative abundance of fragment ions corresponding to the loss of different fatty acids provides quantitative information about the regioisomeric composition.[10]

-

// Nodes Sample [label="Biological Sample\n(Tissue, Plasma, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., MTBE method)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Separation\n(Reversed-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(ESI or APCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSMS [label="Tandem MS (MS/MS)\nFragmentation Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Isomer Identification & Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> HPLC; HPLC -> MS; MS -> MSMS; MSMS -> Data; } caption="General experimental workflow for the analysis of triacylglycerol isomers."

Conclusion and Future Directions

While direct evidence for the biological role of this compound is currently lacking, its unique asymmetrical structure, composed of the metabolically active fatty acids palmitoleic acid and oleic acid, strongly suggests a distinct role in lipid metabolism. Inferred from studies on analogous TAG isomers, its digestion and absorption pattern, and the subsequent metabolic signaling, are likely different from its symmetrical counterparts.

Future research should focus on:

-

Lipidomic Profiling: Utilizing advanced lipidomics platforms to identify and quantify this compound in various tissues under different physiological and pathological conditions.[4]

-

In Vivo Studies: Conducting targeted feeding studies in animal models with purified this compound to directly assess its impact on postprandial lipemia, insulin sensitivity, gene expression, and other metabolic endpoints.

-

Enzymatic Specificity: Investigating the substrate specificity of key enzymes in TAG metabolism, such as pancreatic lipase and DGAT, for asymmetrical TAGs like this compound.

A deeper understanding of the biological roles of specific TAG isomers is paramount for developing novel nutritional strategies and therapeutic interventions for metabolic diseases. This guide serves as a foundational framework to stimulate and direct future research in this promising area.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. De novo production of 1,3-olein-2-palmitin (OPO) and 1-olein-2-palmitin-3-linolein (OPL) by multiplexed reconstruction of lipid metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of the infant formula ingredient 1,3-olein-2-palmitin in Arabidopsis thaliana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. utupub.fi [utupub.fi]

- 10. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Advent of Structured Triacylglycerols

An in-depth technical guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of specific triacylglycerol (TAG) isomers.

Triacylglycerols (TAGs) are the primary components of fats and oils. A typical TAG molecule consists of a glycerol (B35011) backbone esterified to three fatty acids. In conventional fats, the distribution of these fatty acids on the glycerol backbone is often random. Structured triacylglycerols (STAGs), also known as structured lipids, are a novel class of lipids engineered to have specific fatty acids at particular positions on the glycerol backbone.[1] This precise molecular architecture allows for the creation of fats with tailored physical, chemical, and nutritional properties that are not found in nature.[1][2]

The most common and nutritionally significant STAGs are of the MLM type, where a long-chain fatty acid (L) is located at the sn-2 position, and medium-chain fatty acids (M) are at the sn-1 and sn-3 positions.[3] This specific arrangement offers unique metabolic advantages. Medium-chain fatty acids are rapidly absorbed and oxidized, providing a quick energy source with a lower tendency to accumulate in adipose tissue.[3] The long-chain fatty acid at the sn-2 position, often an essential fatty acid like oleic or linoleic acid, is more efficiently absorbed in this configuration.[4] These properties make STAGs highly valuable in clinical nutrition, for managing conditions like obesity and lipid malabsorption, and in the development of functional foods.[3]

While chemical synthesis methods exist, they are often non-specific and require harsh reaction conditions, leading to undesirable byproducts.[1][5] Enzymatic synthesis, primarily using lipases, has emerged as the superior method. Lipases offer high regioselectivity (specificity for certain positions on the glycerol backbone), operate under mild conditions, and produce fewer byproducts, making the process more controlled and environmentally friendly.[1][6]

The Role of Lipases in Tailoring TAG Structure

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the cornerstone of enzymatic STAG synthesis. Their utility lies in their ability to catalyze not only the hydrolysis of ester bonds but also their formation (esterification) and exchange (interesterification) in environments with low water content. The most critical characteristic of lipases for STAG synthesis is their regioselectivity.

-

sn-1,3-Specific Lipases : These are the most widely used enzymes for creating structured lipids like the MLM type.[1][7] They selectively hydrolyze or form ester bonds at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.[7] This allows for the targeted replacement of fatty acids at the sn-1,3 positions while preserving the fatty acid at the sn-2 position. Common sources for these lipases include Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM).[2][3][7]

-

Non-specific Lipases : These enzymes act on all three positions of the glycerol backbone without preference. An example is the lipase (B570770) from Candida antarctica (Novozym 435). While less common for creating position-specific STAGs, they can be used in esterification reactions starting from free fatty acids and glycerol to produce a random distribution of TAGs.[8][9]

The diagram below illustrates the precise action of an sn-1,3-specific lipase, which is fundamental to the synthesis of MLM-type structured lipids.

Caption: Action of a 1,3-specific lipase on a triacylglycerol (L=Long-chain, M=Medium-chain).

Core Synthesis Strategies

The enzymatic synthesis of STAGs is typically achieved through one of three main reaction types.[6]

-

Acidolysis : This is the most common method for producing MLM-type lipids.[6] It involves the exchange of acyl groups between a TAG (e.g., a vegetable oil rich in long-chain fatty acids) and a free fatty acid (e.g., a medium-chain fatty acid like caprylic acid).[8] An sn-1,3-specific lipase is used to replace the fatty acids at the outer positions of the oil with the new medium-chain fatty acids.[2][4]

-

Interesterification : This reaction involves the exchange of acyl groups between two different ester molecules, typically two different types of TAGs (e.g., a long-chain TAG and a medium-chain TAG).[10][11] It can also be performed between a TAG and a fatty acid ester (e.g., ethyl caprate).[5] This method is advantageous as it can reduce the formation of byproducts like free fatty acids.[6]

-

Esterification : This reaction synthesizes TAGs by directly esterifying fatty acids onto a glycerol backbone.[6][12] To create a specific STAG, this is often a multi-step process. For instance, one might first synthesize an sn-1,3-diacylglycerol and then specifically esterify the desired long-chain fatty acid at the sn-2 position using a lipase with the appropriate specificity.[13]

General Experimental Workflow

The production of specific TAG isomers, from initial concept to final purified product, follows a structured workflow. This process involves careful selection of materials, precise control of reaction conditions, and rigorous purification and analysis. The following diagram outlines a typical experimental workflow for the lipase-catalyzed synthesis of structured lipids.

Caption: A step-by-step overview of the STAG synthesis and purification process.

Detailed Experimental Protocol: Acidolysis of Canola Oil

This protocol provides a representative method for synthesizing MLM-type structured lipids via lipase-catalyzed acidolysis of canola oil with caprylic acid (C8:0).

1. Materials and Reagents:

-

Substrates: Canola oil (source of long-chain fatty acids), Caprylic acid (C8:0, acyl donor).

-

Biocatalyst: Immobilized sn-1,3 specific lipase, such as Lipozyme RM IM (Rhizomucor miehei) or Lipozyme TL IM (Thermomyces lanuginosus).[4][7]

-

Solvent (optional): n-hexane (solvent-free systems are often preferred).[4]

-

Reagents for analysis: Acetonitrile, acetone, and appropriate standards for HPLC and GC.

2. Equipment:

-

Shaking incubator or stirred-batch reactor.

-

Filtration system to recover the enzyme.

-

Short-path distillation apparatus or equivalent for purification.

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

3. Procedure:

-

Substrate Preparation: Prepare a reaction mixture by combining canola oil and caprylic acid. A typical molar ratio of oil to fatty acid is between 1:2 and 1:4.[9] For solvent-free systems, the substrates are used directly. Ensure the water content of the mixture is optimized, as excessive water can promote hydrolysis, while too little can inactivate the enzyme.[4]

-

Enzymatic Reaction:

-

Add the immobilized lipase to the substrate mixture. The enzyme load typically ranges from 4% to 12% of the total substrate weight.[9]

-

Incubate the reaction in a stirred reactor or shaking water bath at a controlled temperature, generally between 40°C and 70°C.[4][7]

-

Continue the reaction for a set duration, which can range from 6 to 48 hours.[5][9] Samples can be taken periodically to monitor the progress of the reaction by analyzing the incorporation of caprylic acid.[4]

-

-

Enzyme Recovery: After the reaction reaches the desired conversion, stop the reaction by rapidly cooling the mixture. Separate the immobilized enzyme from the product mixture by filtration. The recovered enzyme can often be washed and reused for subsequent batches.[8]

-

Product Purification:

-

The primary impurity in the product mixture is unreacted free caprylic acid. This is typically removed via short-path distillation under vacuum, which effectively evaporates the more volatile medium-chain fatty acids.[2]

-

The remaining product is a mixture of unreacted oil, diacylglycerols, and the target structured triacylglycerols. Further purification to isolate the STAG fraction can be achieved through low-temperature fractional crystallization or column chromatography if very high purity is required.

-

-

Analysis:

Quantitative Data Presentation

The efficiency of enzymatic synthesis is influenced by numerous factors. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Enzymatic Reactions for STAG Synthesis

| Reaction Type | Enzyme (Source) | Substrates | Temp (°C) | Time (h) | Yield/Incorporation | Reference |

| Acidolysis | Lipozyme RM IM (R. miehei) | Grapeseed Oil + Capric Acid | - | 6 | 64.7% New TAGs | [5] |

| Acidolysis | Lipozyme TL IM (T. lanuginosus) | Canola Oil + Caprylic Acid | 55 | 15 | 37.2 mol% Incorporation | [9] |

| Acidolysis | Novozym 435 (C. antarctica) | Canola Oil + Caprylic Acid | 45 | 45 | 38.5 mol% Incorporation | [9] |

| Interesterification | Lipozyme TL IM (T. lanuginosus) | Grapeseed Oil + Ethyl Caprate | - | 150 (continuous) | 79.2% New TAGs | [5] |

| Interesterification | Lipozyme RM IM (R. miehei) | Avocado Oil + Caprylic Acid | 10-50 | 24 | 29.2% Incorporation | [3] |

| Esterification | Lipase Amano PS-D (B. cepacia) | 1,3-Dicaprylin + Oleic Acid | 60 | - | 87 mol% Product | [13] |

Table 2: Influence of Reaction Parameters on Caprylic Acid Incorporation in Canola Oil (Acidolysis)

| Parameter | Enzyme | Level 1 | Level 2 | Level 3 | Effect on Incorporation | Reference |

| FA:Oil Molar Ratio | Lipozyme TL IM | 1:1 | 2:1 | 3:1 | Significant increase from 1:1 to 3:1 | [9] |

| Novozym 435 | 1:1 | 2:1 | 3:1 | Significant increase from 1:1 to 3:1 | [9] | |

| Enzyme Load (% w/w) | Lipozyme TL IM | 4% | 8% | 12% | Significant increase with higher load | [9] |

| Novozym 435 | 4% | 8% | 12% | Less significant effect than temperature | [8] | |

| Temperature (°C) | Lipozyme TL IM | 45 | 55 | 65 | Peak incorporation at 55°C | [9] |

| Novozym 435 | 45 | 55 | 65 | Peak incorporation at 45°C | [9] | |

| Reaction Time (h) | Lipozyme TL IM | 15 | 30 | 45 | Peak incorporation at 15h, then slight decrease | [9] |

| Novozym 435 | 15 | 30 | 45 | Incorporation increases up to 45h | [9] |

Conclusion and Future Outlook

The enzymatic synthesis of specific triacylglycerol isomers represents a powerful platform for developing next-generation functional lipids for the food, pharmaceutical, and nutraceutical industries. The use of regioselective lipases, particularly sn-1,3-specific enzymes, allows for the precise and efficient production of structured TAGs with defined health benefits.[1] Acidolysis and interesterification in solvent-free systems are currently the most viable and scalable strategies.[5][7]

Future research will likely focus on the discovery of novel lipases with enhanced stability and specificity, the optimization of continuous bioreactor processes for improved economic feasibility, and the exploration of a wider range of fatty acid substrates to create STAGs with novel functionalities.[2] As our understanding of lipid metabolism deepens, the ability to design and synthesize TAGs with atomic precision will continue to be a critical tool in advancing nutrition and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis of structured triacylglycerols by lipase-catalyzed acidolysis in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jast.modares.ac.ir [jast.modares.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Interesterification | Cyberlipid [cyberlipid.gerli.com]

- 11. Fat interesterification - Wikipedia [en.wikipedia.org]

- 12. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the De Novo Biosynthesis of Mixed-Acid Triglycerides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs), also known as triacylglycerols (TAGs), are the primary form of energy storage in eukaryotes and play a central role in metabolic homeostasis. A single triglyceride molecule consists of a glycerol (B35011) backbone esterified to three fatty acids. The specific fatty acid composition at the sn-1, sn-2, and sn-3 positions of the glycerol backbone determines the physicochemical properties and metabolic fate of the TG molecule. "Mixed-acid" triglycerides, which incorporate a combination of different fatty acid species (e.g., saturated, monounsaturated, and polyunsaturated), represent the most common form in biological systems.

The de novo synthesis of these complex lipids is a fundamental cellular process, primarily occurring in the liver and adipose tissue.[1][2] This process is not only vital for energy storage but also for providing precursors for membrane phospholipids (B1166683) and signaling molecules. Dysregulation of TG synthesis is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3] Consequently, the enzymes involved in this pathway are critical targets for therapeutic intervention.

This technical guide provides a detailed overview of the core enzymatic steps in the de novo biosynthesis of mixed-acid triglycerides, focusing on the substrate specificities that govern the final fatty acid composition. It includes quantitative kinetic data for key enzymes, detailed experimental protocols for their analysis, and visual diagrams of the biosynthetic and experimental workflows.

Core Biosynthesis Pathway: The Kennedy Pathway

The vast majority of de novo triglyceride synthesis in mammals occurs via the glycerol-3-phosphate pathway, first elucidated by Eugene Kennedy and colleagues.[3][4] This pathway, often referred to as the Kennedy pathway, involves four sequential acylation and dephosphorylation steps catalyzed by distinct enzyme families located in the endoplasmic reticulum (ER) and the outer mitochondrial membrane.[3][5]

The process begins with a glycerol-3-phosphate (G3P) backbone, which is sequentially acylated with two fatty acyl-CoAs to form phosphatidic acid (PA).[5] PA is a critical branch point intermediate that can be directed toward the synthesis of various phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) or dephosphorylated to yield diacylglycerol (DAG).[3][5] The final and committed step in TG synthesis is the acylation of this DAG molecule to form a triglyceride.[3][6]

Enzymatic Specificity and the Generation of Mixed-Acid Triglycerides

The formation of mixed-acid triglycerides is not a random process but is dictated by the distinct substrate specificities of the acyltransferases at each step of the Kennedy pathway. The selection of specific fatty acyl-CoAs from the cellular pool by GPAT, AGPAT, and DGAT ensures the synthesis of a diverse and functionally specific repertoire of TG molecules.

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT catalyzes the first committed step: the acylation of G3P at the sn-1 position.[5] Mammals express four GPAT isoforms (GPAT1-4).[7] Mitochondrial GPAT1 generally shows a preference for saturated fatty acyl-CoAs, such as palmitoyl-CoA (16:0), over unsaturated ones like oleoyl-CoA (18:1).[7][8] This preference is a key determinant for the common observation that saturated fatty acids are enriched at the sn-1 position of glycerolipids. In contrast, microsomal GPAT4 is active with a broader range of substrates, including lauroyl-CoA (12:0), palmitoyl-CoA (16:0), oleoyl-CoA (18:1), and linoleoyl-CoA (18:2).[9]

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT)

AGPAT (also known as LPAAT) catalyzes the acylation of LPA at the sn-2 position.[5] This step is critical as it often introduces an unsaturated fatty acid, a hallmark of many biological triglycerides. There are multiple isoforms of AGPAT, each with unique substrate preferences.[10] For example, human AGPAT1 and AGPAT2 both preferentially utilize oleoyl-CoA (18:1) as the acyl donor.[11] AGPATs can also utilize other unsaturated fatty acids, contributing significantly to the diversity of the resulting phosphatidic acid.[11][12]

Diacylglycerol Acyltransferase (DGAT)

DGAT catalyzes the final, committed step in TG synthesis by acylating DAG at the sn-3 position.[6] Mammals have two primary DGAT enzymes, DGAT1 and DGAT2, which are evolutionarily unrelated and have distinct properties.[3][13]

-

DGAT1 exhibits broad substrate specificity and can utilize a wide range of saturated and unsaturated fatty acyl-CoAs.[14] It is also capable of synthesizing other lipids like retinyl esters and waxes.[3][15]

-

DGAT2 is considered the more potent TG synthase, with a higher affinity for its substrates, particularly at lower physiological concentrations.[15] While it also uses a range of acyl-CoAs, its activity is largely specific to TG synthesis.[3]

The combined specificities of these acyltransferases are visualized below, illustrating the directed synthesis of a common mixed-acid triglyceride.

Quantitative Data: Enzyme Kinetics

The substrate specificity of acyltransferases can be quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, with a lower Km generally indicating higher affinity of the enzyme for that substrate.

Table 1: Kinetic Parameters of Human DGAT1 for Various Acyl-CoA Substrates

Data obtained with 1,2-dioleoyl-sn-glycerol (B52968) as the acyl acceptor.[14]

| Acyl-CoA Substrate | Chain Length:Unsaturation | Km (µM) | Vmax (nmol/mg/min) |

| Oleoyl-CoA | 18:1 | 14.6 ± 1.3 | 956.6 ± 36.1 |

| Stearoyl-CoA | 18:0 | 8.6 ± 1.3 | 839.4 ± 49.9 |

| Palmitoleoyl-CoA | 16:1 | 6.2 ± 0.9 | 838.6 ± 31.6 |

| Palmitoyl-CoA | 16:0 | 6.4 ± 1.1 | 767.8 ± 34.0 |

| Decanoyl-CoA | 10:0 | Higher Km | Slower Vmax |

Table 2: Kinetic Parameters of Human AGPAT Isoforms for Various Acyl-CoA Substrates

Data obtained with 1-oleoyl-LPA as the acyl acceptor.[11]

| Acyl-CoA Substrate | AGPAT1 Apparent Km (µM) | AGPAT1 Apparent Vmax (pmol/min/mg) | AGPAT2 Apparent Km (µM) | AGPAT2 Apparent Vmax (pmol/min/mg) |

| Oleoyl-CoA (18:1) | 5.0 ± 0.8 | 2900 ± 150 | 5.3 ± 0.6 | 2100 ± 100 |

| Pentadecanoyl-CoA (15:0) | 3.0 ± 0.4 | 2800 ± 120 | 2.5 ± 0.5 | 1100 ± 90 |

| Stearoyl-CoA (18:0) | 2.0 ± 0.3 | 700 ± 60 | 1.8 ± 0.2 | 400 ± 50 |

| Myristoyl-CoA (14:0) | 2.1 ± 0.2 | 800 ± 70 | 3.5 ± 0.4 | 500 ± 60 |

Key Experimental Protocols

Analyzing the activity and substrate specificity of the acyltransferases in the Kennedy pathway is fundamental to understanding their contribution to TG synthesis. Below are generalized protocols for in vitro assays.

Protocol: In Vitro Acyltransferase (GPAT, AGPAT, or DGAT) Activity Assay

This protocol measures the incorporation of a labeled fatty acyl-CoA into a glycerolipid acceptor by an acyltransferase. It is adapted from methodologies used for DGAT1 and other acyltransferases.[16]

1. Preparation of Enzyme Source (Microsomes): a. Homogenize cultured cells or tissues expressing the acyltransferase of interest in a buffered sucrose (B13894) solution (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4). b. Perform a differential centrifugation series: first, centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and debris. c. Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria (if isolating ER-specific enzymes). d. Centrifuge the subsequent supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in ER membranes. e. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

2. Assay Reaction Mixture: a. Prepare a reaction buffer containing: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 1 mg/mL fatty acid-free bovine serum albumin (BSA). b. In a reaction tube, combine the reaction buffer, a defined amount of microsomal protein (e.g., 20-50 µg), and the unlabeled acyl acceptor substrate.

- For GPAT assay: Use glycerol-3-phosphate.

- For AGPAT assay: Use lysophosphatidic acid (e.g., 1-oleoyl-LPA).

- For DGAT assay: Use diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol), often delivered in ethanol. c. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

3. Initiation and Incubation: a. Initiate the reaction by adding the labeled acyl donor substrate, typically [¹⁴C]- or [³H]-labeled fatty acyl-CoA (e.g., 25 µM [¹⁴C]oleoyl-CoA). b. Incubate the reaction at 37°C for a predetermined time (e.g., 5-30 minutes) within the linear range of the reaction.

4. Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture (Bligh-Dyer or Folch method). b. Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases. c. Carefully collect the lower organic (chloroform) phase, which contains the lipids.

5. Product Analysis and Quantification: a. Dry the collected organic phase under a stream of nitrogen. b. Resuspend the lipid extract in a small volume of chloroform. c. Spot the extract onto a silica (B1680970) thin-layer chromatography (TLC) plate. d. Develop the TLC plate in a solvent system appropriate for separating the product from the substrates (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for separating triglycerides). e. Visualize the lipid spots (e.g., using iodine vapor or by including a standard). f. Scrape the silica area corresponding to the radiolabeled product into a scintillation vial. g. Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

Alternative/Modern Approaches

While radiolabeling is a classic and robust method, modern techniques offer higher throughput and more detailed analysis.

-

Fluorescent Assays: Commercially available fluorescently-tagged fatty acyl-CoAs (e.g., NBD-palmitoyl-CoA) can be used in place of radiolabeled ones. The resulting fluorescent lipid product can be separated by TLC and quantified using a fluorescent plate reader or imager.

-

LC-MS/MS Analysis: For substrate specificity studies involving a mixture of non-labeled substrates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[9] This powerful technique allows for the separation and precise quantification of all newly synthesized lipid molecular species in a single run, providing a comprehensive profile of enzyme specificity.[9]

Conclusion

The de novo biosynthesis of mixed-acid triglycerides is a highly regulated and specific process governed by the sequential actions of the GPAT, AGPAT, and DGAT enzymes of the Kennedy pathway. The distinct substrate specificities of these acyltransferases are the primary determinants of the final fatty acid composition of the resulting triglyceride molecules. Understanding these specificities at a quantitative level is crucial for elucidating the mechanisms behind metabolic health and disease. The experimental protocols and kinetic data presented in this guide provide a foundational framework for researchers and drug development professionals aiming to investigate and therapeutically target this central pathway in lipid metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Diacylglycerol Acyltransferase (DGAT) 1 and 2 in Cardiac Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update and nomenclature proposal for mammalian lysophospholipid acyltransferases, which create membrane phospholipid diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA:diacylglycerol acyltransferase: Properties, physiological roles, metabolic engineering and intentional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Human 1-Acylglycerol-3-phosphate O-Acyltransferase Isoforms 1 and 2: BIOCHEMICAL CHARACTERIZATION AND INABILITY TO RESCUE HEPATIC STEATOSIS IN Agpat2−/− GENE LIPODYSTROPHIC MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 1,2-Palmitolein-3-olein in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 1,2-Palmitolein-3-olein (POO), an asymmetric triacylglycerol, within key cellular models relevant to human metabolism. Drawing upon established research, this document details the enzymatic breakdown, cellular uptake, intracellular trafficking, and subsequent metabolic pathways of its constituent fatty acids, palmitoleate (B1233929) (16:1n7) and oleate (B1233923) (18:1n9). The guide is intended to serve as a valuable resource for researchers investigating lipid metabolism, metabolic diseases, and the development of novel therapeutics.

Introduction to this compound Metabolism

This compound (POO) is a triacylglycerol (TAG) molecule containing two different fatty acids: palmitoleic acid at the sn-1 position and oleic acid at the sn-2 and sn-3 positions. Its asymmetric nature influences its digestion and subsequent metabolic processing. The primary cellular models for studying intestinal and hepatic lipid metabolism are the Caco-2 and HepG2 cell lines, respectively. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into polarized monolayers that mimic the absorptive enterocytes of the small intestine[1]. HepG2 cells, originating from a human liver carcinoma, retain many of the metabolic functions of hepatocytes, making them a suitable model for studying hepatic lipid processing[2][3].

Intestinal Digestion and Absorption: The Caco-2 Cell Model

The initial step in the metabolism of dietary TAGs like POO is their hydrolysis in the intestinal lumen by pancreatic lipase (B570770). This enzyme exhibits stereospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone[4][5][6].

In the case of POO, this would result in the release of free palmitoleic acid from the sn-1 position and free oleic acid from the sn-3 position, leaving a 2-oleoyl-glycerol (a 2-monoacylglycerol or 2-MAG) molecule. These products of digestion are then taken up by the enterocytes.

Experimental Workflow: Caco-2 Model of Intestinal Lipid Metabolism

Within the enterocytes, the absorbed free fatty acids (palmitoleate and oleate) and 2-oleoyl-glycerol are re-esterified back into TAGs. This process primarily occurs via the monoacylglycerol acyltransferase (MGAT) pathway. The newly synthesized TAGs, along with other lipids, are then assembled into chylomicrons, which are secreted from the basolateral side of the enterocytes into the lymph.

Hepatic Metabolism: The HepG2 Cell Model

Chylomicron remnants are taken up by the liver, where their lipid contents are processed. The HepG2 cell line is a widely used in vitro model to study this process. In hepatocytes, the fatty acids derived from POO can have several fates:

-

Esterification and Storage: Palmitoleate and oleate can be re-esterified into TAGs and stored in lipid droplets.

-

Oxidation: Fatty acids can be transported to the mitochondria for β-oxidation to generate ATP.

-

VLDL Synthesis and Secretion: Newly synthesized TAGs can be packaged into very-low-density lipoproteins (VLDL) and secreted into the circulation.

Experimental Workflow: HepG2 Model of Hepatic Lipid Metabolism

Quantitative Data on the Metabolic Fate of Palmitoleate and Oleate

While specific quantitative data for the complete this compound molecule is limited, studies on its constituent fatty acids provide valuable insights into its likely metabolic distribution in cellular models.

Table 1: Incorporation of Radiolabeled Fatty Acids into Cellular Lipids in Caco-2 Cells

| Lipid Class | Palmitic Acid (16:0) | Oleic Acid (18:1) |

| Triacylglycerols (TAG) | Lower incorporation | Higher incorporation |

| Phospholipids (PL) | Higher incorporation | Lower incorporation |

| Diacylglycerols (DAG) | Accumulation observed | Less accumulation |

| Secreted TAG (in Lipoproteins) | Lower secretion | Higher secretion |

Data synthesized from multiple sources indicating general trends.

Table 2: Effects of Palmitoleate and Oleate on HepG2 Cell Metabolism

| Parameter | Palmitoleate (16:1n7) | Oleate (18:1n9) |

| Intracellular TAG Accumulation | Increases | Increases |